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Compound of Interest

Compound Name: 2-(Bromomethyl)nicotinonitrile

Cat. No.: B1524644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, properties,

and reactivity of 2-(bromomethyl)nicotinonitrile, a versatile building block in medicinal

chemistry and organic synthesis. By synthesizing theoretical knowledge with practical insights,

this document aims to equip researchers with the foundational understanding necessary for the

effective utilization of this compound in drug discovery and development.

Introduction: The Significance of the Nicotinonitrile
Scaffold
The nicotinonitrile, or 3-cyanopyridine, framework is a privileged scaffold in medicinal

chemistry, appearing in a number of approved pharmaceuticals. Its derivatives are known to

exhibit a wide range of biological activities, attributable to the electronic properties of the

pyridine ring and the versatile chemistry of the nitrile group. The introduction of a bromomethyl

group at the 2-position of the nicotinonitrile core, as in 2-(bromomethyl)nicotinonitrile,

provides a highly reactive electrophilic center, making it an invaluable intermediate for the

synthesis of a diverse array of more complex molecules. This guide will delve into the nuanced

structural features of 2-(bromomethyl)nicotinonitrile that underpin its chemical behavior and

utility.
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Molecular Structure and Properties
The molecular structure of 2-(bromomethyl)nicotinonitrile is characterized by a pyridine ring

substituted with a bromomethyl group at the 2-position and a cyano group at the 3-position.

Property Value

Molecular Formula C₇H₅BrN₂

Molecular Weight 197.04 g/mol

CAS Number 116986-12-0

Appearance Off-white to yellow solid

Bond Lengths and Angles: A Theoretical Perspective
In the absence of a publicly available crystal structure for 2-(bromomethyl)nicotinonitrile, we

can infer its key structural parameters from related, structurally characterized molecules. The

crystal structure of 2,6-bis(bromomethyl)pyridine provides a valuable reference for the

geometry of the bromomethyl group attached to a pyridine ring[1].

Based on this and other structural data for pyridine derivatives, the following are predicted

bond lengths and angles for 2-(bromomethyl)nicotinonitrile:
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Bond/Angle Predicted Value Justification

C-Br bond length ~1.94 Å
Typical for a primary alkyl

bromide.

C-C (ring) bond lengths ~1.38 - 1.39 Å
Characteristic of an aromatic

pyridine ring.

C-C (exocyclic) bond length ~1.51 Å
Standard for a C(sp²)-C(sp³)

single bond.

C≡N bond length ~1.15 Å Typical for a nitrile group.

C-C-Br bond angle ~111°
Tetrahedral geometry around

the sp³ hybridized carbon.

C(ring)-C(exocyclic)-H bond

angle
~109.5°

Tetrahedral geometry around

the sp³ hybridized carbon.

The pyridine ring is expected to be planar, with the nitrogen atom introducing a slight

asymmetry in the ring's bond lengths and angles compared to benzene. The bromomethyl

group will have rotational freedom around the C(ring)-C(exocyclic) bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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